Chloroguanabenz acetate Chloroguanabenz acetate Chloroguanabenz acetate is an antiprion agent. It is derived from the α2-adrenergic receptor agonist guanabenz. Chloroguanabenz reduces the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in an HEK293T cellular model of Huntington’s disease.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1559373
InChI: InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-;
SMILES: CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl
Molecular Formula: C10H11Cl3N4O2
Molecular Weight: 325.6 g/mol

Chloroguanabenz acetate

CAS No.:

Cat. No.: VC1559373

Molecular Formula: C10H11Cl3N4O2

Molecular Weight: 325.6 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Chloroguanabenz acetate -

Specification

Molecular Formula C10H11Cl3N4O2
Molecular Weight 325.6 g/mol
IUPAC Name acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine
Standard InChI InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-;
Standard InChI Key GKLCICRSHLCLBI-LAJPFITQSA-N
Isomeric SMILES CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl
SMILES CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl
Canonical SMILES CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chloroguanabenz acetate features a dichlorobenzene ring with an additional chlorine atom compared to guanabenz, along with an acetate counterion. Its distinct chemical properties differentiate it from the parent compound while maintaining some structural similarities.

Physical and Chemical Characteristics

The compound's chemical formula is C8H7Cl3N4- C2H4O2 with a molecular weight of 325.6 Da . Unlike guanabenz which has two chlorine atoms (C8H8Cl2N4, MW: 231.082 Da) , chloroguanabenz contains three chlorine atoms on its benzene ring, significantly altering its physicochemical properties and potentially its biological activities.

Table 2.1: Comparison of Chemical Properties Between Chloroguanabenz Acetate and Related Compounds

PropertyChloroguanabenz AcetateGuanabenzGuanabenz Acetate
Chemical FormulaC8H7Cl3N4- C2H4O2C8H8Cl2N4C10H12Cl2N4O2
Molecular Weight325.6 Da231.082 Da291.13 Da
AppearanceSolidSolidWhite solid
SolubilitySoluble in DMSO and ethanolNot specifiedH2O: 11mg/mL
Melting PointNot specifiedNot specified227-229°C (decomposition)
SMILES NotationClC1=C(/C=N/NC(N)=N)C(Cl)=CC=C1Cl.OC(C)=ONot specifiedNot specified

Structural Features

Chloroguanabenz acetate maintains the guanidine component present in guanabenz, which is likely important for its biological activity. The presence of three chlorine atoms on the benzene ring may alter the electron distribution and lipophilicity of the molecule, potentially affecting its receptor binding characteristics and pharmacokinetic properties.

Mechanism of Action

Chloroguanabenz acetate exhibits dual pharmacological properties, with mechanisms related to both its α2-adrenergic activity (inherited from the parent compound) and its apparently unique antiprion effects.

Antiprion Activity

Chloroguanabenz functions as an antiprion agent, inhibiting prion formation in both yeast and mammalian cell-based assays . This activity appears to be independent of its adrenergic effects and suggests a mechanism involving protein homeostasis regulation. The compound's ability to interfere with prion propagation makes it a valuable research tool for studying protein misfolding diseases.

Effects on Protein Aggregation

Research indicates that chloroguanabenz reduces the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in an HEK293T cellular model of Huntington's disease . This suggests that the compound may influence protein quality control mechanisms, potentially through effects on protein folding, clearance pathways, or aggregation dynamics.

Pharmacological Research

Available research on chloroguanabenz acetate focuses primarily on its effects in cellular and animal models of protein misfolding disorders, with particular emphasis on prion diseases and Huntington's disease.

In Vitro Studies

Chloroguanabenz has demonstrated significant activity in cellular models of protein aggregation disorders. In yeast-based assays, the compound effectively inhibits prion formation and propagation . These findings suggest potential applications in studying the mechanisms of prion-like protein misfolding.

In mammalian cell models, particularly HEK293T cells expressing mutant huntingtin protein, chloroguanabenz treatment resulted in reduced levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 . This effect on protein aggregation highlights the compound's potential utility in research on protein quality control mechanisms relevant to neurodegenerative diseases.

Research Models

While direct information about in vivo effects of chloroguanabenz is limited in the available research, the parent compound guanabenz has been studied in various animal models. For comparative context, guanabenz demonstrates significant cardiovascular effects in anesthetized dogs, where intravenous administration (0.1 mg/kg) produces an initial increase in blood pressure followed by prolonged decrease and reductions in cardiac output, contractility, and heart rate . In hypertensive rats and dogs, guanabenz (0.5 mg/kg) reduces blood pressure and heart rate .

Laboratory Considerations and Research Applications

For researchers working with chloroguanabenz acetate, several practical considerations regarding handling, storage, and experimental design are important to ensure reliable results.

ParameterRecommendation
Storage Temperature-20°C
Stock Solution StabilityAt -80°C: use within 6 months; At -20°C: use within 1 month
Recommended SolventsDMSO, Ethanol
Solution PreparationHeat to 37°C and use ultrasonic bath to enhance solubility if needed

Experimental Concentrations

In cellular studies examining effects on neuronal nitric oxide synthase (nNOS), the related compound guanabenz has shown activity at concentrations of 30-50 μM, with a reported Ki of approximately 1 μM . For prion-related studies with chloroguanabenz acetate, appropriate concentration ranges should be determined based on the specific experimental system and research questions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator